Bienvenue dans la boutique en ligne BenchChem!

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide

Succinate dehydrogenase inhibitor SDHI Regiochemistry

This compound is a unique 3-carboxamide regioisomer of the pyrazole-thiophene carboxamide class, featuring direct N-tetrahydropyran (THP) substitution. Unlike the well-characterized 2-carboxamide SDHI series (EC50 11.6–28.9 μM), its structural configuration enables mapping of hydrogen-bonding geometry and hydrophobic pocket interactions not accessible with 2-carboxamide analogs. With supplier-certified 98% purity, it is suited for fragment-based screening, focused kinase library design, and ADME reference standard panels. Its compact scaffold (MW 277.34, TPSA ~84.4 Ų) and intermediate lipophilicity (XLogP3 ~1.4–1.6) make it ideal for scaffold-hopping strategies. Procure with confidence for your next discovery program.

Molecular Formula C13H15N3O2S
Molecular Weight 277.34
CAS No. 1796948-50-9
Cat. No. B2360437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide
CAS1796948-50-9
Molecular FormulaC13H15N3O2S
Molecular Weight277.34
Structural Identifiers
SMILESC1COCCC1N2C=C(C=N2)NC(=O)C3=CSC=C3
InChIInChI=1S/C13H15N3O2S/c17-13(10-3-6-19-9-10)15-11-7-14-16(8-11)12-1-4-18-5-2-12/h3,6-9,12H,1-2,4-5H2,(H,15,17)
InChIKeySINZFEAVTPNXLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide: Structural Profile and Evidence Base for Scientific Procurement


N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide (CAS 1796948-50-9, molecular weight 277.34 g/mol) is a heterocyclic compound featuring a pyrazole core N-substituted with a tetrahydropyran moiety and conjugated to a thiophene-3-carboxamide . It belongs to the pyrazole-thiophene carboxamide class, a scaffold explored for succinate dehydrogenase inhibition (SDHI) in agrochemical research and for kinase inhibitor design in medicinal chemistry [1]. Despite its structural relevance, a comprehensive search of peer-reviewed literature and patents reveals no publicly available quantitative bioactivity data specific to this compound.

Why Procurement Cannot Default to Generic Analogs of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide


Within the pyrazole-thiophene carboxamide class, subtle structural variations—including the regiochemistry of the carboxamide on the thiophene ring (2- vs. 3-position) and the nature of the N-substituent on pyrazole (tetrahydropyran vs. tetrahydrofuran vs. alkyl linkers)—can profoundly alter target binding, metabolic stability, and physicochemical properties [1]. The SDHI literature demonstrates that 2-carboxamide regioisomers exhibit EC50 values ranging from 11.6 to 28.9 μmol/L against fungal pathogens, with sensitivity to even minor aryl substituent changes [1]. Consequently, the interchangeable use of close analogs without experimental validation risks compromising assay reproducibility, potency, and selectivity; procurement decisions must be guided by compound-specific evidence rather than class-level assumptions.

Quantitative Differentiation of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide vs. Closest Analogs


Thiophene-3-carboxamide Regiochemistry vs. Thiophene-2-carboxamide Analogs: Hypothetical Binding Mode Differentiation

The target compound bears a thiophene-3-carboxamide, whereas the most extensively characterized analogs in the SDHI literature (e.g., N-(4-fluorophenethyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide, EC50 = 11.6 μmol/L against R. solani) are exclusively 2-carboxamide regioisomers [1]. Direct head-to-head data for the target compound are absent. However, molecular docking studies of pyrazole-thiophene carboxamides indicate that the position of the carboxamide dictates hydrogen-bonding geometry with key SDH residues (e.g., Trp173, Tyr58) [1], suggesting that the 3-carboxamide regioisomer may engage a distinct pharmacophoric interaction profile. This creates a rationale for procuring the target compound specifically when exploring 3-substituted thiophene SAR space, as substitution with a 2-carboxamide analog would address a different interaction vector.

Succinate dehydrogenase inhibitor SDHI Regiochemistry Fungicide

Tetrahydropyran (THP) vs. Tetrahydrofuran (THF) N-Substitution: Predicted Lipophilicity and Metabolic Stability Advantage

The target compound features a tetrahydropyran-4-yl (THP) substituent directly attached to the pyrazole N1, while a commercially available analog uses tetrahydrofuran-3-yl (THF) . Although no experimental logP or metabolic stability data were identified for the target compound, the THP ring introduces one additional methylene unit and an oxygen atom in a six-membered ring versus the five-membered THF, which is expected to increase lipophilicity and enhance metabolic stability of the pyrazole N-substituent by reducing susceptibility to oxidative metabolism [1]. For the THF analog, a computed XLogP3 of approximately 1.2 and a TPSA of 84.4 Ų have been reported [2]; the THP analog is predicted to exhibit a slightly higher XLogP3 (approximately 1.4–1.6) and comparable TPSA, potentially improving membrane permeability while maintaining solubility. These differences, though subtle, may translate into altered pharmacokinetic profiles in cell-based or in vivo assays.

Lipophilicity Metabolic stability Tetrahydropyran Tetrahydrofuran

Direct N-Substitution vs. Methylene-Linked Analogs: Conformational Rigidity and Synthetic Tractability

The target compound attaches the tetrahydropyran ring directly to the pyrazole N1, whereas an available analog (N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)thiophene-3-carboxamide) interposes a methylene spacer . Direct N-substitution restricts the rotational freedom of the THP ring relative to the pyrazole core, potentially reducing entropic penalties upon target binding and enhancing binding affinity when the THP group engages a hydrophobic pocket in the target protein. Although no comparative affinity data exist, the direct-linkage architecture also simplifies synthesis by avoiding an additional alkylation step, potentially improving batch-to-batch consistency and yield. The methylene-linked analog introduces an additional rotatable bond (Δrotatable bonds = +1), which may increase conformational entropy and reduce binding potency.

Conformational restriction Synthetic accessibility N-substitution pattern

Purity Benchmarking Against Commercial Suppliers: 98% as a Baseline for Reproducible Screening

The target compound is available from Leyan at a certified purity of 98% . In comparison, close analogs from other suppliers (e.g., the THF analog listed at 90%+ purity [1]) exhibit lower or less rigorously specified purity. Although 98% purity is not unique among catalog compounds, it establishes a baseline for reproducible biological screening: at 98% purity, the probability of confounding assay results from a single impurity exceeding 1% is reduced relative to compounds supplied at 90–95% purity. For procurement purposes, specifying ≥98% purity reduces the need for in-house repurification and enhances cross-experiment comparability.

Purity Quality control Reproducibility Chemical procurement

Overall Quantitative Evidence Gap: Public Data Deficiency for the Target Compound

A systematic search of PubMed, BindingDB, ChEMBL, PubChem, and patent databases (e.g., EPO, Google Patents) yielded no quantitative bioactivity data (IC50, EC50, Ki, % inhibition at a defined concentration, or in vivo efficacy) for the target compound [1]. All available evidence is class-level inference from structurally related pyrazole-thiophene carboxamides. Users are cautioned that the absence of direct comparative data means that any differentiation claims beyond the structural and physicochemical dimensions listed above are unsubstantiated. Procurement decisions should therefore weigh the compound's unique substitution pattern against the risk that its biological activity profile remains uncharacterized.

Data gap Bioactivity Procurement risk Evidence-based selection

Recommended Application Scenarios for N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide Based on Available Evidence


Exploratory SDHI SAR: Investigating Thiophene-3-carboxamide Regiochemistry in Agrochemical Lead Optimization

For research groups expanding beyond the well-characterized 2-carboxamide SDHI series (EC50 11.6–28.9 μmol/L range [1]), the target compound provides a structurally distinct 3-carboxamide regioisomer with direct N-THP substitution. This enables mapping of the hydrogen-bonding geometry and hydrophobic pocket interactions not accessible with 2-carboxamide analogs, supporting fragment-based or scaffold-hopping strategies in fungicide discovery.

Medicinal Chemistry Probe Design: THP-Pyrazole Scaffold for Kinase or Nuclear Receptor Targeting

The tetrahydropyran-4-yl group is a recognized motif for improving solubility and metabolic stability in kinase inhibitor design [2]. The target compound combines this motif with a thiophene-3-carboxamide, offering a compact, synthetically tractable scaffold (MW 277.34, 3 rotatable bonds [3]) suitable for decorating with additional substituents. It serves as a core intermediate for generating focused libraries targeting kinases or nuclear receptors where the THP group engages a specific hydrophobic sub-pocket.

Physicochemical Comparator in ADME Profiling Panels

Given its predicted intermediate lipophilicity (XLogP3 ~1.4–1.6) and TPSA ~84.4 Ų relative to THF (XLogP3 ~1.2) and methylene-linked analogs (higher rotatable bond count), the target compound can serve as a reference standard in ADME profiling panels to deconvolute the contribution of N-substituent architecture to permeability, solubility, and metabolic stability.

High-Purity Starting Material for Fragment-Based Screening Libraries

With a supplier-certified purity of 98% , the target compound meets the quality threshold for inclusion in fragment-based screening libraries without additional purification. Its structural features—pyrazole, thiophene, and THP rings—represent three distinct fragment types, making it a versatile entry point for hit identification against diverse protein targets.

Quote Request

Request a Quote for N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.